6-amino-8-{4-[(4-bromobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
6-AMINO-8-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a bromophenyl group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-8-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with active methylene compounds in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-8-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-AMINO-8-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-AMINO-8-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its anticancer activity.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Studied for its versatile biological activities.
N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide: Investigated for its therapeutic potential.
Uniqueness
6-AMINO-8-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE stands out due to its unique chromene structure combined with a bromophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17BrN2O4 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
6-amino-8-[4-[(4-bromophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C24H17BrN2O4/c25-16-5-1-14(2-6-16)12-28-17-7-3-15(4-8-17)23-18-9-21-22(30-13-29-21)10-20(18)31-24(27)19(23)11-26/h1-10,23H,12-13,27H2 |
InChI Key |
OOBGGOZFEFIEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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